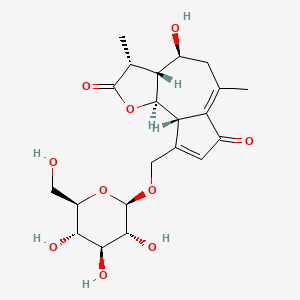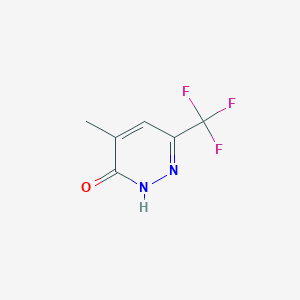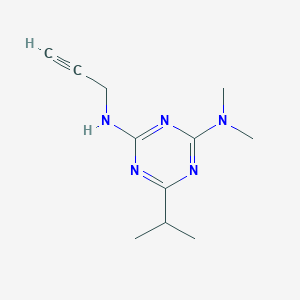![molecular formula C13H13ClFNO B2531299 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide CAS No. 2411195-41-8](/img/structure/B2531299.png)
2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential therapeutic properties. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide is not fully understood, but it is thought to act through the inhibition of specific enzymes. The compound has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in a variety of cellular processes. Additionally, the compound has been shown to interact with specific proteins, suggesting that it may have a broader range of targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research suggests that the compound may have a range of effects on cellular processes. The compound has been shown to inhibit the activity of specific enzymes, which could have downstream effects on cellular signaling pathways. Additionally, the compound has been shown to have anti-inflammatory properties, which could be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide in lab experiments is its well-established synthesis method. Additionally, the compound has been studied for a variety of scientific research applications, suggesting that it may have broad utility in the lab. However, there are also limitations to working with this compound, including its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are many potential future directions for research on 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide. One area of interest is further exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could focus on the compound's potential as a tool for chemical biology research, particularly in the study of protein-protein interactions. Finally, further investigation into the compound's mechanism of action and its effects on cellular processes could provide valuable insights into its potential utility in the lab and in the clinic.
Synthesis Methods
The synthesis of 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide involves the reaction of 4-fluorocyclopropene with N-chlorosuccinimide to produce 2-chloro-4-fluorocyclopropenylidene succinimide. This intermediate is then reacted with N-(prop-2-yn-1-yl)propanamide to produce the final compound. The synthesis of this compound has been well-established in the literature and is relatively straightforward.
Scientific Research Applications
2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory properties and may also have anticancer activity through the inhibition of specific enzymes. Additionally, the compound has been studied for its potential as a tool for chemical biology research, particularly in the study of protein-protein interactions.
properties
IUPAC Name |
2-chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-6(14)13(17)16-12-10-5-7-4-8(15)2-3-9(7)11(10)12/h2-4,6,10-12H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHYGHOTNNQONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2C1C3=C(C2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)



![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)
![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)
![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)
![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)

